molecular formula C16H19N3O2S B15305124 (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

Cat. No.: B15305124
M. Wt: 317.4 g/mol
InChI Key: DQZGBGLZCXHVCB-KGLIPLIRSA-N
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Description

(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide is a synthetic organic compound that features a pyrrolidine ring, a thiazole ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via selective hydroxylation reactions.

    Attachment of the Benzyl Group: The benzyl group can be attached through nucleophilic substitution reactions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing precursors.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The benzyl and thiazole groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are common.

    Substitution: Conditions might include the use of strong acids or bases, depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound might be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. It might exhibit activity against certain diseases or conditions, leading to the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties might offer advantages in specific industrial applications.

Mechanism of Action

The mechanism of action of (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes, affecting biochemical pathways.

    Receptor Binding: It could bind to receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound might interfere with signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-hydroxy-N-(4-benzyl)pyrrolidine-2-carboxamide: Lacks the thiazole ring.

    (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)phenyl)pyrrolidine-2-carboxamide: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide is unique due to the presence of both the thiazole and benzyl groups, which might confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C16H19N3O2S/c1-10-15(22-9-19-10)12-4-2-11(3-5-12)7-18-16(21)14-6-13(20)8-17-14/h2-5,9,13-14,17,20H,6-8H2,1H3,(H,18,21)/t13-,14+/m1/s1

InChI Key

DQZGBGLZCXHVCB-KGLIPLIRSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3)O

Origin of Product

United States

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